molecular formula C16H13NO2 B13094824 5-(4-Methoxyphenyl)-2-phenyloxazole CAS No. 62921-42-0

5-(4-Methoxyphenyl)-2-phenyloxazole

Cat. No.: B13094824
CAS No.: 62921-42-0
M. Wt: 251.28 g/mol
InChI Key: ONQKZEWRQOTVRA-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-phenyloxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxyphenyl group at the 5-position and a phenyl group at the 2-position of the oxazole ring

Preparation Methods

The synthesis of 5-(4-Methoxyphenyl)-2-phenyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzoyl chloride with phenylglycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

5-(4-Methoxyphenyl)-2-phenyloxazole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

5-(4-Methoxyphenyl)-2-phenyloxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-phenyloxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The pathways involved often include key metabolic and signaling routes, making it a valuable compound for studying biochemical processes .

Comparison with Similar Compounds

5-(4-Methoxyphenyl)-2-phenyloxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its oxazole ring, which imparts specific electronic and steric characteristics that influence its reactivity and interactions with biological targets.

Properties

CAS No.

62921-42-0

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-phenyl-1,3-oxazole

InChI

InChI=1S/C16H13NO2/c1-18-14-9-7-12(8-10-14)15-11-17-16(19-15)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

ONQKZEWRQOTVRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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